molecular formula C19H24N2O3S B2585891 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797957-02-8

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2585891
CAS No.: 1797957-02-8
M. Wt: 360.47
InChI Key: KKYQOWGFQYMHDL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound with the CAS Registry Number 1797957-02-8 and a molecular formula of C 19 H 24 N 2 O 3 S . This reagent features a complex structure that incorporates both 3,5-dimethylisoxazole and tetrahydro-4-(phenylthio)-2H-pyran moieties linked by an acetamide group, yielding a molecular weight of 360.47 g/mol . Predicted physicochemical properties include a density of 1.22±0.1 g/cm³ at 20 °C and a boiling point of 602.6±55.0 °C . Researchers can identify the compound by its InChIKey (KKYQOWGFQYMHDL-UHFFFAOYSA-N) and SMILES (O1C(C)=C(CC(NCC2(SC3=CC=CC=C3)CCOCC2)=O)C(C)=N1) descriptors . The integration of multiple heterocyclic systems in a single molecule makes it a compound of significant interest in various chemical and pharmacological research areas. While specific biological activity data for this exact molecule is not fully detailed in the available literature, its structural components are highly relevant in medicinal chemistry and agrochemical research. The 3,5-disubstituted-1,2-oxazole core is a recognized scaffold in the development of active compounds . Furthermore, molecules containing similar 1,2,4-oxadiazole and isoxazole substructures have been investigated for a range of activities, including use as nematicidal agents in agricultural compositions and as key intermediates in the synthesis of potential anticancer agents . This compound is offered as a high-quality standard for use in method development, biochemical profiling, and as a building block in synthetic chemistry programs. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)25-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYQOWGFQYMHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the phenylsulfanyl group, and the coupling with the oxan-4-yl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide, we compare it with analogs from published literature and patents. Key structural differences, synthetic yields, and functional group variations are highlighted below.

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s 3,5-dimethylisoxazole core contrasts with the benzimidazole systems in compounds (e.g., 3ae, 3ag) . The phenylsulfanyl-oxane group in the target compound introduces steric bulk and sulfur-based polarity, differing from the pyridylmethylsulfinyl or trifluoroethoxy groups in analogs. Sulfanyl groups (vs. sulfinyl) are less oxidized, which may reduce reactivity but improve stability .

Synthetic Efficiency :

  • High-yield syntheses (e.g., 97% for 3ai/3aj ) suggest optimized routes for benzimidazole derivatives, while the target compound’s yield remains unreported. The phenylsulfanyl-oxane moiety may pose synthetic challenges due to sulfur’s propensity for oxidation.

The phenylsulfanyl group likely increases lipophilicity (predicted logP ~2.5–3.0) compared to the trifluoroethoxy group in 3ag (logP ~1.8–2.2) .

Pharmacological Implications

  • Target Selectivity: The oxane ring’s rigidity may confer selectivity for enzymes or receptors requiring hydrophobic pocket interactions, contrasting with flexible alkyl chains in ’s butylamino analog .
  • Metabolic Stability : The phenylsulfanyl group could resist cytochrome P450-mediated oxidation better than sulfinyl or ester groups in compounds, though in vivo data are lacking .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is defined by the following components:

  • Oxazole moiety : Contributes to its biological activity.
  • Phenylsulfanyl group : Enhances interaction with biological targets.
  • Acetamide functionality : Often linked to various pharmacological effects.

Molecular Formula

C22H27N5O2C_{22}H_{27}N_{5}O_{2}

Molecular Weight

393.5 g mol393.5\text{ g mol}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds containing oxazole and sulfanyl groups. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Compounds with oxazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease:

CompoundEnzymeIC50 (µM)
1Acetylcholinesterase2.14
2Urease0.63

These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxazole ring is known for its role in modulating enzyme activities and receptor interactions. Studies utilizing docking simulations have illustrated how these compounds bind to target proteins, influencing their activity .

Case Studies

  • Topical Anti-inflammatory Effects : A related study examined compounds similar to the target compound for their anti-inflammatory properties. These compounds inhibited cyclooxygenase activity, which is crucial in inflammatory pathways .
  • Anticancer Potential : Some derivatives have shown promise in anticancer assays, indicating that modifications in the structure can enhance cytotoxicity against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and coupling with the tetrahydropyran (oxane) scaffold. Key steps include:
  • Oxazole ring formation : Use dehydrating agents (e.g., POCl₃) to cyclize β-ketoamide intermediates under controlled anhydrous conditions .
  • Sulfide linkage introduction : Employ nucleophilic substitution between 4-mercaptotetrahydropyran derivatives and activated acetamide intermediates. Sodium hydroxide or potassium carbonate can act as bases to deprotonate thiol groups .
  • Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate or toluene improves purity .
  • Critical parameters : Temperature (60–80°C for cyclization), pH (neutral for coupling), and solvent polarity (toluene for high-temperature stability) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) confirm substituent positions, with key signals at δ 2.14–2.86 (methyl groups on oxazole) and δ 4.11–4.90 (oxane and acetamide protons) .
  • Mass spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ and [M+Na]⁺) and dimeric forms (e.g., 2M+Na) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area under the curve) .

Q. What strategies are recommended for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility screening : Use a tiered approach:

DMSO stock solutions (10 mM) for initial in vitro assays.

Buffer compatibility : Test in PBS (pH 7.4), DMEM (pH 7.0–7.4), and simulated gastric fluid (pH 1.2) with sonication for 30 min. Centrifuge at 14,000 rpm to detect precipitation .

  • Stability studies :
  • Thermal stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (254 nm) for 24 hours; assess changes in UV-Vis spectra .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or cellular context. Mitigation strategies include:
  • Standardized assay protocols :
  • Use identical enzyme batches (e.g., recombinant human kinases) and ATP concentrations (1–10 µM) to minimize variability .
  • Include positive controls (e.g., staurosporine for kinase assays) in every plate .
  • Cellular permeability correction : Adjust for efflux pump activity (e.g., P-gp inhibitors like verapamil) in cell-based assays .
  • Data normalization : Express IC₅₀ values relative to internal standards and report mean ± SEM from ≥3 independent experiments .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : A multi-modal approach is critical:
  • Target identification :
  • Chemoproteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS .
  • Kinase profiling : Screen against panels of 100+ kinases at 1 µM compound concentration .
  • Pathway analysis : RNA-seq or phosphoproteomics (TiO₂ enrichment) to identify downstream signaling perturbations .
  • In vivo validation : Use xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation (10–50 mg/kg, IP) and pharmacodynamic biomarkers (e.g., p-ERK) .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer : Discrepancies often stem from metabolic instability or tissue distribution issues:
  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) and NADPH; calculate intrinsic clearance (Clᵢₙₜ) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; adjust dosing regimens if >95% bound .
  • Tissue penetration studies : LC-MS/MS quantification in organs (e.g., brain, liver) after IV administration; calculate Kp values .

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